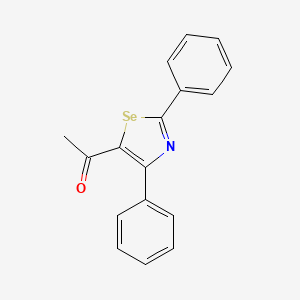
1-(2,4-Diphenyl-1,3-selenazol-5-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Diphenyl-1,3-selenazol-5-yl)ethan-1-one is a chemical compound that belongs to the class of selenazoles Selenazoles are heterocyclic compounds containing selenium, which is known for its unique chemical properties
Méthodes De Préparation
The synthesis of 1-(2,4-Diphenyl-1,3-selenazol-5-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-diphenyl-1,3-selenazole.
Reaction Conditions: The reaction involves the use of selenium powder, phenylacetic acid, and a suitable solvent such as toluene. The reaction mixture is heated under reflux conditions.
Formation of Intermediate: The intermediate product is then subjected to further reactions to introduce the ethanone group.
Final Product: The final product, this compound, is obtained after purification steps such as recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-(2,4-Diphenyl-1,3-selenazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of selenoxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of selenol derivatives.
Substitution: The compound can undergo substitution reactions where the phenyl groups can be replaced with other substituents using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2,4-Diphenyl-1,3-selenazol-5-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex selenazole derivatives.
Biology: The compound has shown potential as an antioxidant and may be used in studies related to oxidative stress.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It may be used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.
Mécanisme D'action
The mechanism of action of 1-(2,4-Diphenyl-1,3-selenazol-5-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and protect cells from oxidative damage.
Comparaison Avec Des Composés Similaires
1-(2,4-Diphenyl-1,3-selenazol-5-yl)ethan-1-one can be compared with other similar compounds such as:
2,4-Diphenyl-1,3-oxazole: This compound has similar structural features but contains oxygen instead of selenium. It is known for its acaricidal activity.
2,4-Diphenyl-1,3-thiazole: This compound contains sulfur instead of selenium and has been studied for its antimicrobial properties.
2,4-Diphenyl-1,3-imidazole: This compound contains nitrogen and has applications in medicinal chemistry as an antifungal agent.
The uniqueness of this compound lies in the presence of selenium, which imparts distinct chemical and biological properties compared to its oxygen, sulfur, and nitrogen analogs.
Propriétés
Numéro CAS |
807631-74-9 |
|---|---|
Formule moléculaire |
C17H13NOSe |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
1-(2,4-diphenyl-1,3-selenazol-5-yl)ethanone |
InChI |
InChI=1S/C17H13NOSe/c1-12(19)16-15(13-8-4-2-5-9-13)18-17(20-16)14-10-6-3-7-11-14/h2-11H,1H3 |
Clé InChI |
FPMIOKCQCKKAAG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(N=C([Se]1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


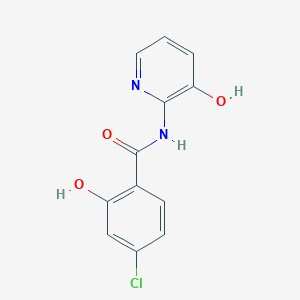
![N-[4-(2-Chlorophenyl)-4-phenylbut-3-en-1-yl]benzamide](/img/structure/B14217008.png)
![9,9'-(1,3-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B14217017.png)

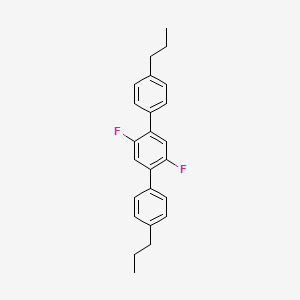
![9,10-Di([1,1'-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol](/img/structure/B14217035.png)
![1,3-Dibromo-6-(2-ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14217036.png)
![2-[(5-Phenylpentyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14217045.png)
![Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]-](/img/structure/B14217051.png)
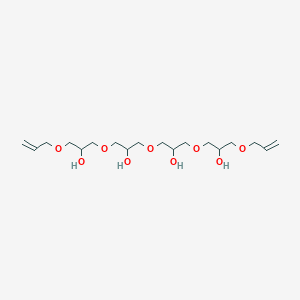
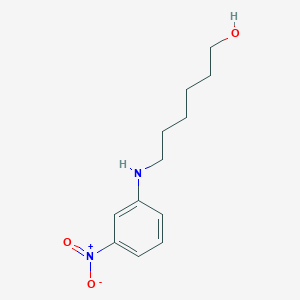
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-4-carboxamide](/img/structure/B14217073.png)
![N-[1-(2,3-Dimethoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14217077.png)

